Cas no 1700262-90-3 (1-(3-bromo-2,5-dichloro-6-hydroxyphenyl)-3-methylbutan-1-one)

1-(3-Bromo-2,5-dichloro-6-hydroxyphenyl)-3-methylbutan-1-one is a halogenated aromatic ketone with a distinct structural framework, featuring bromo, chloro, and hydroxyl substituents on the phenyl ring. This compound is of interest in synthetic organic chemistry due to its potential as an intermediate in the preparation of more complex molecules, particularly in pharmaceutical and agrochemical research. The presence of multiple halogen atoms enhances its reactivity, enabling selective functionalization. The branched aliphatic chain (3-methylbutan-1-one) contributes to its lipophilicity, which may influence solubility and binding properties in target applications. Its well-defined structure allows for precise modifications, making it a valuable building block in specialized chemical synthesis.
1-(3-bromo-2,5-dichloro-6-hydroxyphenyl)-3-methylbutan-1-one structure
1700262-90-3 structure
商品名:1-(3-bromo-2,5-dichloro-6-hydroxyphenyl)-3-methylbutan-1-one
CAS番号:1700262-90-3
MF:C11H11BrCl2O2
メガワット:326.013840913773
CID:6414675
PubChem ID:107657784

1-(3-bromo-2,5-dichloro-6-hydroxyphenyl)-3-methylbutan-1-one 化学的及び物理的性質

名前と識別子

    • 1-(3-bromo-2,5-dichloro-6-hydroxyphenyl)-3-methylbutan-1-one
    • 1700262-90-3
    • EN300-1276465
    • インチ: 1S/C11H11BrCl2O2/c1-5(2)3-8(15)9-10(14)6(12)4-7(13)11(9)16/h4-5,16H,3H2,1-2H3
    • InChIKey: UVBRKHNVKPGTCO-UHFFFAOYSA-N
    • ほほえんだ: BrC1C=C(C(=C(C=1Cl)C(CC(C)C)=O)O)Cl

計算された属性

  • せいみつぶんしりょう: 323.93195g/mol
  • どういたいしつりょう: 323.93195g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 16
  • 回転可能化学結合数: 3
  • 複雑さ: 260
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 37.3Ų
  • 疎水性パラメータ計算基準値(XlogP): 5

1-(3-bromo-2,5-dichloro-6-hydroxyphenyl)-3-methylbutan-1-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1276465-0.05g
1-(3-bromo-2,5-dichloro-6-hydroxyphenyl)-3-methylbutan-1-one
1700262-90-3
0.05g
$612.0 2023-05-23
Enamine
EN300-1276465-1.0g
1-(3-bromo-2,5-dichloro-6-hydroxyphenyl)-3-methylbutan-1-one
1700262-90-3
1g
$728.0 2023-05-23
Enamine
EN300-1276465-10.0g
1-(3-bromo-2,5-dichloro-6-hydroxyphenyl)-3-methylbutan-1-one
1700262-90-3
10g
$3131.0 2023-05-23
Enamine
EN300-1276465-0.1g
1-(3-bromo-2,5-dichloro-6-hydroxyphenyl)-3-methylbutan-1-one
1700262-90-3
0.1g
$640.0 2023-05-23
Enamine
EN300-1276465-5000mg
1-(3-bromo-2,5-dichloro-6-hydroxyphenyl)-3-methylbutan-1-one
1700262-90-3
5000mg
$1199.0 2023-10-01
Enamine
EN300-1276465-250mg
1-(3-bromo-2,5-dichloro-6-hydroxyphenyl)-3-methylbutan-1-one
1700262-90-3
250mg
$381.0 2023-10-01
Enamine
EN300-1276465-50mg
1-(3-bromo-2,5-dichloro-6-hydroxyphenyl)-3-methylbutan-1-one
1700262-90-3
50mg
$348.0 2023-10-01
Enamine
EN300-1276465-1000mg
1-(3-bromo-2,5-dichloro-6-hydroxyphenyl)-3-methylbutan-1-one
1700262-90-3
1000mg
$414.0 2023-10-01
Enamine
EN300-1276465-2.5g
1-(3-bromo-2,5-dichloro-6-hydroxyphenyl)-3-methylbutan-1-one
1700262-90-3
2.5g
$1428.0 2023-05-23
Enamine
EN300-1276465-0.25g
1-(3-bromo-2,5-dichloro-6-hydroxyphenyl)-3-methylbutan-1-one
1700262-90-3
0.25g
$670.0 2023-05-23

1-(3-bromo-2,5-dichloro-6-hydroxyphenyl)-3-methylbutan-1-one 関連文献

1-(3-bromo-2,5-dichloro-6-hydroxyphenyl)-3-methylbutan-1-oneに関する追加情報

1-(3-bromo-2,5-dichloro-6-hydroxyphenyl)-3-methylbutan-1-one: A Comprehensive Overview

1-(3-bromo-2,5-dichloro-6-hydroxyphenyl)-3-methylbutan-1-one, also known by its CAS registry number CAS No. 1700262-90-3, is a complex organic compound with a unique structure and diverse applications. This compound belongs to the class of ketones and features a substituted phenyl group attached to a methylbutanone backbone. The presence of multiple halogen substituents (bromo and chloro) on the aromatic ring imparts distinctive chemical properties, making it a subject of interest in various fields such as pharmaceuticals, agrochemicals, and materials science.

The molecular structure of 1-(3-bromo-2,5-dichloro-6-hydroxyphenyl)-3-methylbutan-1-one consists of a phenyl ring with three substituents: a bromine atom at position 3, chlorine atoms at positions 2 and 5, and a hydroxyl group at position 6. The ketone group is located at position 1 of the methylbutanone moiety. This arrangement creates a highly functionalized molecule with potential for further chemical modifications. Recent studies have explored the reactivity of this compound under various reaction conditions, revealing its suitability as an intermediate in the synthesis of bioactive compounds.

One of the most significant applications of this compound lies in its role as an intermediate in drug discovery. Researchers have utilized CAS No. 1700262-90-3 to synthesize novel pharmaceutical agents targeting various diseases. For instance, recent findings suggest that derivatives of this compound exhibit potent anti-inflammatory and antioxidant properties, making them promising candidates for treating chronic inflammatory conditions. Additionally, its ability to act as a precursor in the synthesis of bioisosteres has expanded its utility in medicinal chemistry.

In the field of agrochemistry, 1-(3-bromo-2,5-dichloro-6-hydroxyphenyl)-3-methylbutan-1-one has been investigated for its potential as a herbicide or fungicide. Studies conducted in controlled environments have demonstrated that certain derivatives derived from this compound can effectively inhibit the growth of pathogenic fungi and weeds without causing significant harm to crops. These findings underscore its potential role in sustainable agriculture practices.

The synthesis of this compound involves a multi-step process that typically begins with the preparation of the substituted phenol derivative. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses. For example, the use of transition metal catalysts has significantly improved the yield and purity of CAS No. 1700262-90-3. Such innovations align with the growing emphasis on green chemistry principles in modern chemical manufacturing.

Beyond its direct applications, this compound serves as a valuable model for studying aromatic substitution reactions and stereochemical outcomes. Its complex structure provides researchers with an excellent platform to explore reaction mechanisms and optimize synthetic pathways. Furthermore, computational studies using quantum mechanics have provided insights into the electronic properties of this molecule, enhancing our understanding of its reactivity and stability.

In conclusion, 1-(3-bromo-2,5-dichloro-6-hydroxyphenyl)-3-methylbutan-1-one, or CAS No. 1700262-90-3, is a versatile compound with wide-ranging applications across multiple disciplines. Its unique chemical properties and functional groups make it an invaluable tool in drug discovery, agrochemistry, and materials science. As research continues to uncover new potentials for this compound, it is poised to play an increasingly important role in advancing scientific innovation.

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